2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring two tetrazole rings attached to a central acetamide moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized via [2+3] cycloaddition reactions between nitriles and azides.
Attachment to Acetamide: The phenyl-substituted tetrazole is then reacted with a suitable acetamide derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.
Catalytic Methods: Using catalysts such as zinc chloride can facilitate the cycloaddition reactions.
Chemical Reactions Analysis
Types of Reactions
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrazine, sodium borohydride.
Catalysts: Zinc chloride for cycloaddition reactions.
Major Products
Oxidation Products: Oxidized tetrazole derivatives.
Reduction Products: Reduced tetrazole derivatives.
Substitution Products: Substituted phenyl-tetrazole derivatives.
Scientific Research Applications
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antibacterial, antifungal, and anticancer activities.
Material Science: Employed in the synthesis of high-energy materials and explosives.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Mechanism of Action
The mechanism of action of 2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves:
Comparison with Similar Compounds
Similar Compounds
1-PHENYL-1,2,3,4-TETRAZOL-5-YL: A simpler tetrazole derivative with similar biological activities.
5-PHENYL-1,2,3,4-TETRAZOLE: Another tetrazole compound used in medicinal chemistry.
Uniqueness
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its dual tetrazole rings, which enhance its biological activity and stability compared to simpler tetrazole derivatives .
Properties
Molecular Formula |
C16H13N9OS2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,2-bis[(1-phenyltetrazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13N9OS2/c17-13(26)14(27-15-18-20-22-24(15)11-7-3-1-4-8-11)28-16-19-21-23-25(16)12-9-5-2-6-10-12/h1-10,14H,(H2,17,26) |
InChI Key |
NBZRQNZQAYTZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC(C(=O)N)SC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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